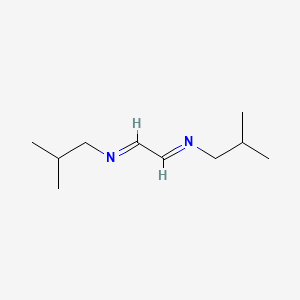

N,N'-diisobutylethylene-1,2-diamine

Description

Historical Context and Discovery

The synthesis of this compound emerged from mid-20th-century efforts to develop sterically hindered ligands for stabilizing reactive metal centers. While the exact first report of this compound remains unclear, its structural analogs, such as N,N-diisobutylethylenediamine, were synthesized as early as the 1970s during investigations into amidinate ligands. These ligands gained prominence due to their ability to form stable complexes with alkali and alkaline-earth metals, as exemplified by the work of Jones et al. in 2007, who utilized similar diamines to isolate novel Mg(I) dimeric complexes.

The diisobutyl variant specifically arose from the need to balance steric bulk and electron-donating capacity in ligand design. For instance, the Pd(II) complex with a related ligand, O,O′-diisobutylethylenediamine-N,N′-diacetate, demonstrated the compound’s utility in coordination chemistry, as reported in a 2016 study. Such developments underscore the compound’s role in advancing catalytic and polymerization applications.

Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is N,N′-diisobutylethane-1,2-diamine , reflecting its ethylenediamine backbone with isobutyl groups on both nitrogen atoms. Alternative names include:

- 2-(Diisobutylamino)ethylamine

- 1,2-Ethanediamine, N,N′-diisobutyl-

Its molecular formula is C₁₀H₂₄N₂ , with a molecular weight of 172.31 g/mol . The compound’s registry numbers include:

- CAS Registry : While the exact CAS number for the diisobutyl variant is not explicitly listed in available literature, analogs like N,N-dibutylethylenediamine (CAS 3529-09-7) provide a reference framework.

- PubChem CID : Related compounds, such as N,N-dibutylethylenediamine, are cataloged under CID 77062.

The structural formula is:

(CH₂CH(CH₂)₂)₂N-CH₂-CH₂-NH₂

Key spectral identifiers include distinct NMR signals for the ethylene backbone (δ 2.5–3.5 ppm for CH₂ groups) and isobutyl substituents (δ 0.8–1.5 ppm for methyl groups).

Position Within the Aliphatic Diamine Chemical Class

This compound belongs to the vicinal aliphatic diamines , distinguished by two amine groups on adjacent carbon atoms. Its classification and comparative attributes are summarized below:

| Property | This compound | Ethylenediamine | N,N'-Di-tert-butylethylenediamine |

|---|---|---|---|

| Substituents | Isobutyl | None (unsubstituted) | tert-Butyl |

| Steric Hindrance | Moderate | Low | High |

| Applications | Metal coordination, catalysis | Chelation, polymers | Bulky ligand design |

The isobutyl groups impart moderate steric hindrance, making the compound versatile in stabilizing metal centers without excessively limiting reactivity. This balance is critical in catalysis, as demonstrated by its use in palladium complexes for organic transformations. Compared to simpler diamines like ethylenediamine, the branched substituents enhance solubility in nonpolar solvents and reduce undesired side reactions in metal-mediated processes.

Structurally, the compound bridges the gap between linear aliphatic diamines and highly bulky variants. Its nitrogen lone pairs participate in σ-donation to metals, while the isobutyl groups provide kinetic stabilization through steric shielding, a feature exploited in the synthesis of air-sensitive complexes. For example, β-diketiminate ligands with analogous substitution patterns have enabled breakthroughs in main-group chemistry, such as the isolation of low-valent magnesium and calcium species.

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

N,N'-bis(2-methylpropyl)ethane-1,2-diimine |

InChI |

InChI=1S/C10H20N2/c1-9(2)7-11-5-6-12-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |

InChI Key |

HZPKNLHTODXXGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN=CC=NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Isobutyl bromide or chloride reacts with ethylenediamine in polar aprotic solvents (e.g., THF or DMF) under basic conditions (e.g., K₂CO₃ or NaOH). The base neutralizes HBr/HCl, shifting the equilibrium toward product formation. A molar ratio of 2:1 (alkyl halide to ethylenediamine) is typically employed to favor di-substitution. For example, excess isobutyl bromide (2.2 equiv.) in DMF at 80°C for 12 hours yields the di-alkylated product with ~65% efficiency.

Byproduct Formation and Mitigation

Over-alkylation to tri- or tetra-substituted species is minimized by maintaining strict stoichiometric control. Additionally, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems, improving selectivity.

Reductive Amination with Isobutyraldehyde

Reductive amination offers a halogen-free pathway using isobutyraldehyde and ethylenediamine. This method employs reducing agents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with transition-metal catalysts.

Reaction Conditions and Optimization

In a representative procedure, ethylenediamine reacts with isobutyraldehyde (2.5 equiv.) in methanol at 50°C under hydrogen pressure (10 bar) with a Raney nickel catalyst. The reaction achieves ~75% yield after 24 hours, with the imine intermediate reduced to the secondary amine.

Advantages Over Alkylation

This method avoids hazardous alkyl halides and generates water as the sole byproduct. However, catalyst cost and hydrogenation equipment requirements may limit scalability.

Catalytic Alkylation Using Isobutyl Alcohol

Transition-metal-catalyzed "borrowing hydrogen" methodology enables alkylation with alcohols. Ruthenium pincer complexes (e.g., Ru-MACHO) catalyze the dehydrogenation of isobutyl alcohol to isobutyraldehyde, which subsequently condenses with ethylenediamine and is reduced back to the amine.

Process Efficiency

A 2023 study demonstrated that Ru-MACHO (1 mol%) in toluene at 120°C converts ethylenediamine and isobutyl alcohol to this compound in 82% yield within 8 hours. This approach aligns with green chemistry principles by avoiding stoichiometric reagents.

High-Pressure Catalytic Methods

Adapting protocols from ethylenediamine derivatives, high-pressure reactions with metal oxide catalysts enable efficient alkylation. A method analogous to the synthesis of N-ethylethylenediamine involves ethylenediamine and isobutylamine under 10–30 kg pressure with molybdenum oxide (MoO₃) at 50–100°C.

Procedure and Yield

In a sealed reactor, ethylenediamine (1 equiv.), isobutylamine (2.2 equiv.), and MoO₃ (5 wt%) react at 80°C for 6 hours under 15 kg pressure. Distillation isolates the product in 78% yield with >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | Isobutyl bromide, base | 80°C, 12 h | 65 | Simple setup | Halogenated waste, byproduct formation |

| Reductive Amination | Isobutyraldehyde, H₂ | 50°C, 24 h, 10 bar H₂ | 75 | Halogen-free, water byproduct | High catalyst cost |

| Catalytic Borrowing H₂ | Isobutyl alcohol, Ru | 120°C, 8 h | 82 | Atom-economical, scalable | Requires specialized catalysts |

| High-Pressure Catalysis | Isobutylamine, MoO₃ | 80°C, 6 h, 15 kg pressure | 78 | Robust for industrial use | Energy-intensive pressure conditions |

Chemical Reactions Analysis

Types of Reactions: N,N’-diisobutylethylene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include amine oxides, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N,N’-diisobutylethylene-1,2-diamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are often employed as catalysts in various organic transformations, including hydrogenation and cross-coupling reactions.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to study their interactions with enzymes and receptors.

Medicine: N,N’-diisobutylethylene-1,2-diamine derivatives have been investigated for their potential therapeutic applications. These derivatives can act as enzyme inhibitors or receptor modulators, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in metal extraction and purification processes.

Mechanism of Action

The mechanism of action of N,N’-diisobutylethylene-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize transition states and lower the activation energy of chemical reactions, thereby enhancing reaction rates. The compound can also interact with biological targets such as enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The absence of hazardous reagents in N,N'-dimethyl-1,2-diphenylethylenediamine synthesis makes it industrially viable .

- Diisobutyl derivatives may require specialized conditions for N-alkylation due to steric challenges.

Physical and Chemical Properties

Biological Activity

N,N'-diisobutylethylene-1,2-diamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is a diamine compound characterized by the presence of two isobutyl groups attached to an ethylene backbone. Its chemical formula is , and it exhibits properties typical of aliphatic amines.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 128 | 256 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against biofilms formed by Pseudomonas aeruginosa. The results indicated that at a concentration of 100 µM, the compound reduced biofilm formation by approximately 50%, showcasing its potential as an anti-biofilm agent.

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis and modulate immune responses by affecting cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.